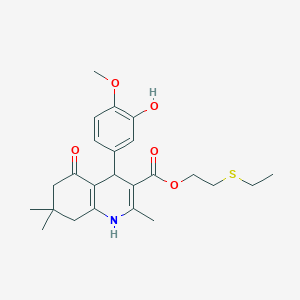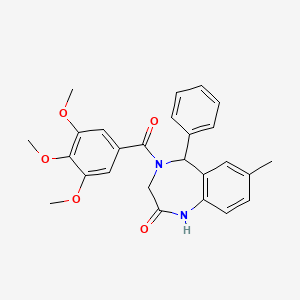![molecular formula C18H17N3O4S B5154731 N-{2-[(4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5154731.png)
N-{2-[(4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide, commonly known as NAPNES, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The exact mechanism of action of NAPNES is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs). MMPs play a crucial role in the breakdown of extracellular matrix proteins, which is involved in various pathological processes such as cancer metastasis and tissue remodeling. PDEs are responsible for the breakdown of cyclic nucleotides, which are involved in various signaling pathways in the body.
Biochemical and Physiological Effects:
NAPNES has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of MMPs. In addition, NAPNES has been shown to reduce inflammation, fibrosis, and oxidative stress in various disease models. NAPNES has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NAPNES in lab experiments is its specificity towards certain enzymes such as MMPs and PDEs. This allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of using NAPNES is its potential toxicity at high concentrations. Therefore, careful optimization of the concentration of NAPNES is necessary to avoid any adverse effects.
Orientations Futures
There are several future directions for research on NAPNES. One of the areas of interest is the development of more potent and selective analogs of NAPNES. In addition, the potential of NAPNES in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease needs to be further explored. Furthermore, the role of NAPNES in the regulation of immune responses and its potential as an immunomodulatory agent needs to be investigated.
Méthodes De Synthèse
The synthesis of NAPNES involves the reaction of 2-naphthalenesulfonyl chloride with 4-nitroaniline in the presence of a base. The resulting product is then treated with ethylenediamine to yield NAPNES. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
NAPNES has been extensively studied for its potential as a therapeutic agent in various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. In addition, NAPNES has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(4-nitroanilino)ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c22-21(23)17-8-6-16(7-9-17)19-11-12-20-26(24,25)18-10-5-14-3-1-2-4-15(14)13-18/h1-10,13,19-20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWYXCVWXGNEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCNC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154661.png)
![N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5154676.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5154678.png)
![2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5154683.png)

![4-chloro-N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]benzohydrazide](/img/structure/B5154699.png)



![3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5154728.png)
![5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5154737.png)

![(1-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5154757.png)
![5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154761.png)